molecular formula C15H13F2NO5S B2407267 1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene CAS No. 2411238-16-7

1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene

Cat. No.: B2407267
CAS No.: 2411238-16-7
M. Wt: 357.33
InChI Key: XNILLDBIBJHLBB-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 3-chloropropanoyl chloride to form 3-(4-fluorophenoxy)propanoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activities. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chlorophenoxy)propanoylamino]-4-chlorosulfonyloxybenzene
  • 1-[3-(4-Bromophenoxy)propanoylamino]-4-bromosulfonyloxybenzene
  • 1-[3-(4-Methylphenoxy)propanoylamino]-4-methylsulfonyloxybenzene

Uniqueness

1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO5S/c16-11-1-5-13(6-2-11)22-10-9-15(19)18-12-3-7-14(8-4-12)23-24(17,20)21/h1-8H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNILLDBIBJHLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCOC2=CC=C(C=C2)F)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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